

Endogenous Synthesis of C24-Ceramide in Mammalian Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: C24-Ceramide

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Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and autophagy. Among the diverse species of ceramides, which differ in their acyl chain length, **C24-ceramide** (lignoceric ceramide) has garnered significant attention for its unique biological functions and implications in various pathological conditions, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the endogenous synthesis of **C24-ceramide** in mammalian cells, detailing the enzymatic machinery, regulatory mechanisms, and its involvement in key signaling pathways. Furthermore, this guide offers detailed experimental protocols for the quantification of **C24-ceramide** and the assessment of relevant enzyme activities, alongside a curated summary of quantitative data to support researchers in their investigative endeavors.

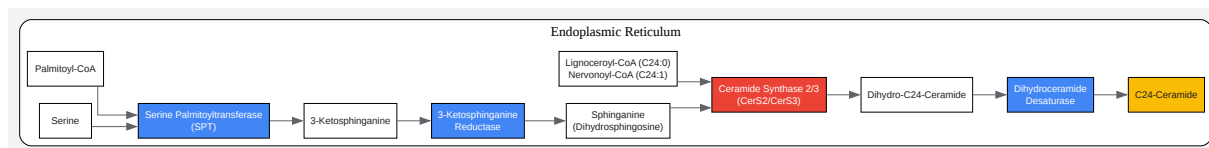
Core Biosynthetic Pathway of C24-Ceramide

The synthesis of **C24-ceramide** in mammalian cells primarily occurs through the de novo pathway, which takes place in the endoplasmic reticulum (ER). This pathway involves a series of enzymatic reactions culminating in the acylation of a sphingoid base.

The key enzymes responsible for the synthesis of **C24-ceramide** are Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3). These enzymes exhibit a high degree of specificity

for very-long-chain fatty acyl-CoAs, particularly lignoceroyl-CoA (C24:0-CoA) and nervonoyl-CoA (C24:1-CoA).[1]

The general workflow for the de novo synthesis of ceramides is as follows:



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De Novo Synthesis of **C24-Ceramide** in the ER.

Key Enzymes in C24-Ceramide Synthesis

Ceramide Synthase 2 (CerS2)

CerS2 is ubiquitously expressed in mammalian tissues, with the highest levels found in the liver, kidney, and brain.[2] It exhibits a strong preference for very-long-chain fatty acyl-CoAs, primarily C22:0, C24:0, and C24:1.[1] Genetic deletion of CerS2 in mice leads to a significant reduction in C22-C24 ceramides, often accompanied by a compensatory increase in C16-ceramide.[3]

Ceramide Synthase 3 (CerS3)

CerS3 expression is more restricted, with high levels observed in the skin and testes.[2] This enzyme is crucial for the synthesis of ultra-long-chain ceramides (C26-C34) but also contributes to the **C24-ceramide** pool, particularly in specialized tissues like the epidermis where these lipids are essential for barrier function.

Quantitative Data on C24-Ceramide

The cellular concentration of **C24-ceramide** can vary significantly depending on the cell type, developmental stage, and physiological or pathological state. The following tables summarize available quantitative data for **C24-ceramide** levels and the kinetic parameters of the key synthesizing enzymes.

Table 1: **C24-Ceramide** Levels in Mammalian Cells and Tissues

Cell/Tissue Type	Species	C24:0-Ceramide Concentration	C24:1-Ceramide Concentration	Reference
U937 (Human Monocytic Cell Line)	Human	70.1 ± 1.3 pmol/10 ⁶ cells	34.5 ± 1.0 pmol/10 ⁶ cells	
Colorectal Cancer Tissue	Human	-	14.00 pmol/mg tissue	
Dendritic Cells	Mouse	-	Detected, but not major species	
Serum Extracellular Vesicles (Older Women)	Human	-	15.4 pmol/sample	
Serum Extracellular Vesicles (Younger Women)	Human	-	3.8 pmol/sample	

Table 2: Kinetic Parameters of Human Ceramide Synthases

Enzyme	Substrate	Km	Vmax	kcat	Reference
CerS2	Sphinganine	4.8 μ M	0.51 pmol/min/ μ g	N/A	
(15Z)- tetracosenoyl -CoA	62.9 μ M	0.76 pmol/min/ μ g	N/A		
CerS3	Sphinganine	1.7 μ M	N/A	N/A	
Very-long- chain fatty acyl-CoA	N/A	N/A	N/A		

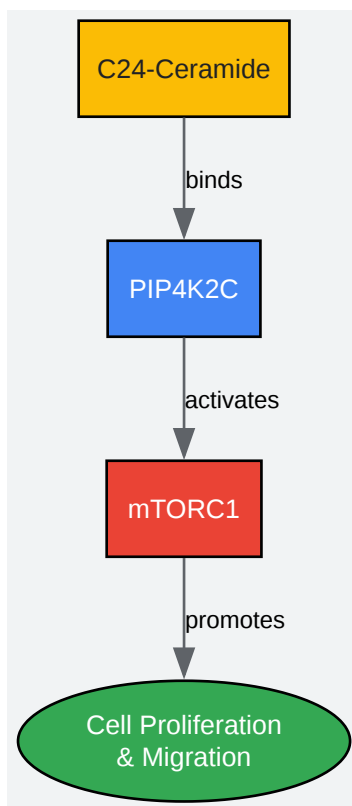
N/A: Data not available in the cited literature.

C24-Ceramide in Cellular Signaling

C24-ceramide is not merely a structural component of cellular membranes but also a critical signaling molecule that modulates several key pathways.

mTOR Signaling Pathway

Recent evidence indicates that **C24-ceramide** can directly activate the mTOR (mammalian target of rapamycin) signaling pathway. It achieves this by binding to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which in turn facilitates the formation and activation of the mTOR complex 1 (mTORC1). This interaction promotes cell proliferation and migration, particularly in the context of gallbladder cancer.

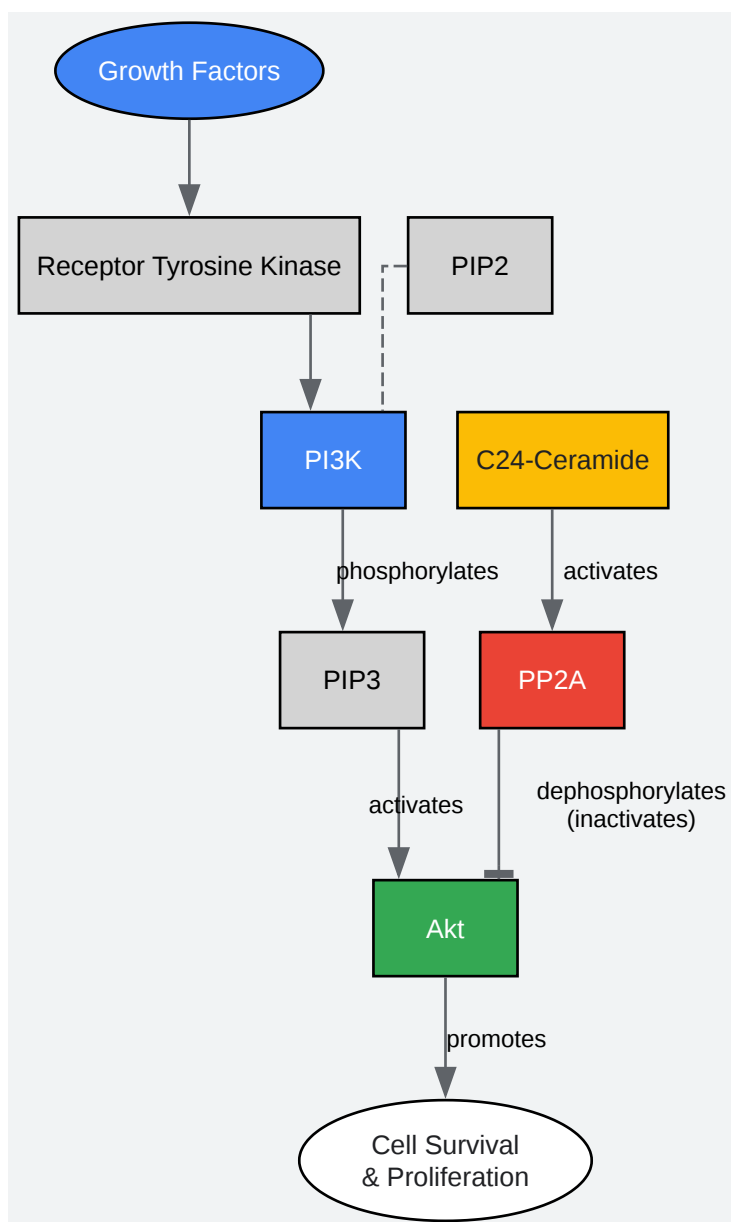


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C24-Ceramide Activates mTOR Signaling.

PI3K/Akt Signaling Pathway

Ceramides, in general, are known to antagonize the pro-survival PI3K/Akt signaling pathway. This inhibition can occur through multiple mechanisms, including the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. While the specific role of **C24-ceramide** in this context is still under investigation, it is plausible that it contributes to the overall cellular ceramide pool that negatively regulates this critical survival pathway.



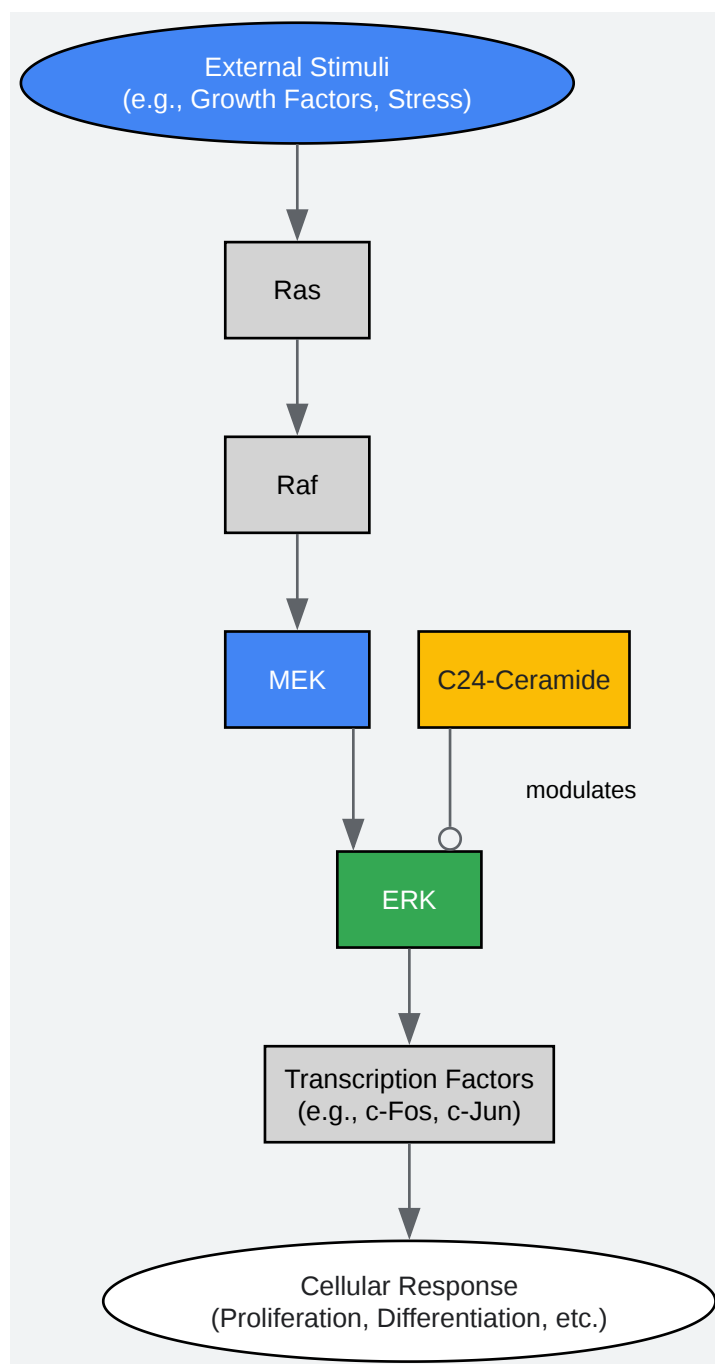
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Putative Role of **C24-Ceramide** in PI3K/Akt Pathway Inhibition.

ERK Signaling Pathway

The interaction of ceramides with the Extracellular signal-Regulated Kinase (ERK) pathway is complex and appears to be cell-type and context-dependent. Some studies report that ceramides can inhibit the ERK pathway, thereby contributing to growth arrest. Conversely, other reports suggest that ceramide can activate the ERK pathway, leading to downstream

cellular responses. The specific contribution of **C24-ceramide** to the modulation of ERK signaling requires further elucidation.



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Context-Dependent Modulation of ERK Signaling by **C24-Ceramide**.

Experimental Protocols

Protocol 1: Extraction and Quantification of C24-Ceramide by LC-MS/MS

This protocol details a robust method for the extraction of ceramides from mammalian cells and their subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Phosphate-buffered saline (PBS)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Internal Standard: C17:0-Ceramide
- C24:0-Ceramide and C24:1-Ceramide standards
- Water (HPLC grade)
- Formic acid
- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Glass vials with Teflon-lined caps

Procedure:

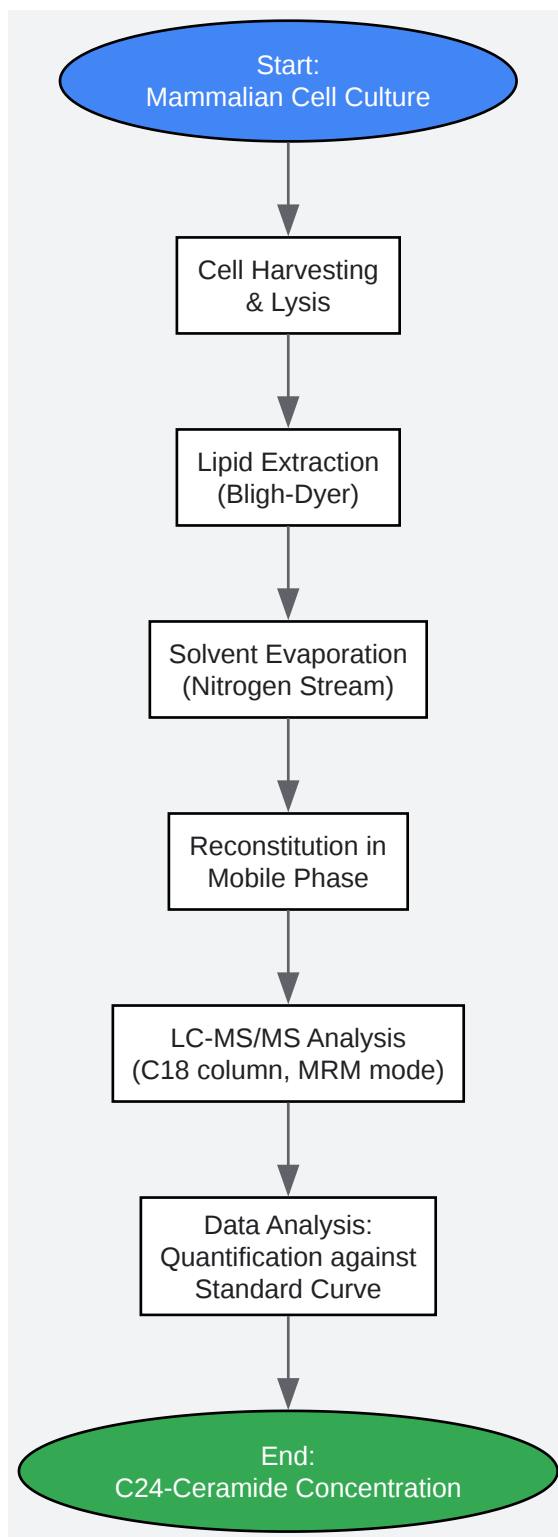
- Cell Harvesting and Lysis:
 - Wash cultured cells (approximately $1-5 \times 10^6$ cells) twice with ice-cold PBS.
 - Scrape cells in 1 mL of ice-cold PBS and transfer to a glass tube.
 - Add the internal standard (e.g., C17:0-Ceramide) to each sample.

- Sonicate the cell suspension on ice to lyse the cells.
- Lipid Extraction (Bligh-Dyer Method):
 - To the cell lysate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
 - Vortex thoroughly for 1 minute.
 - Add 1.25 mL of chloroform and vortex for 1 minute.
 - Add 1.25 mL of water and vortex for 1 minute.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase containing the lipids into a new glass tube.
- Sample Preparation for LC-MS/MS:
 - Dry the extracted lipids under a gentle stream of nitrogen.
 - Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., methanol:water:formic acid, 75:24.9:0.1, v/v/v).
 - Transfer the reconstituted sample to an autosampler vial.
- LC-MS/MS Analysis:
 - LC System: A reverse-phase C18 column is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
 - Gradient: A suitable gradient from a lower to a higher concentration of mobile phase B is used to elute the ceramides.
 - MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for C24:0-ceramide, C24:1-ceramide, and the internal standard.

Data Analysis:

- Generate a standard curve using known concentrations of C24:0 and C24:1 ceramide standards.
- Quantify the amount of **C24-ceramide** in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.



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